Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- is an organic compound with the molecular formula C₉H₆N₄. It features a benzonitrile moiety substituted with a 1,2,3-triazole ring at the para position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the 1,2,3-triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .
Comparison with Similar Compounds
- Benzonitrile, 4-(1H-1,2,3-triazol-1-yl)-
- Benzonitrile, 4-(1H-1,2,4-triazol-1-yl)-
- Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-
Comparison: Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- is unique due to the position of the triazole ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
Molecular Formula |
C9H6N4 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-(triazol-2-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H |
InChI Key |
RJFUQIYVMCVTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.